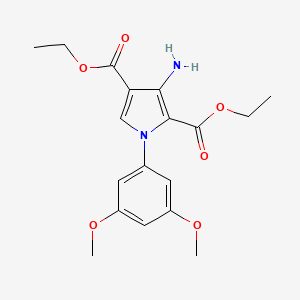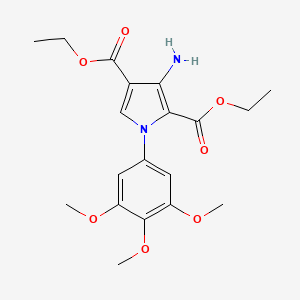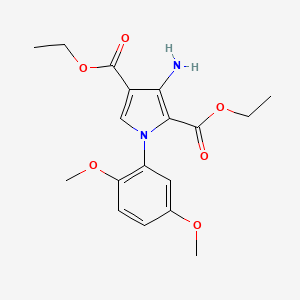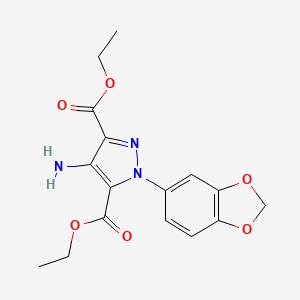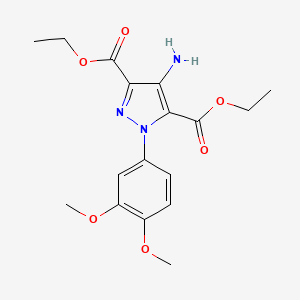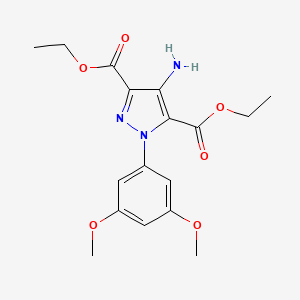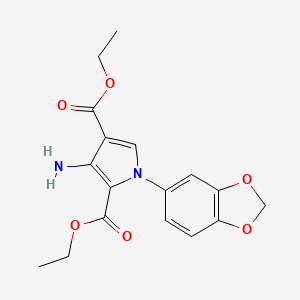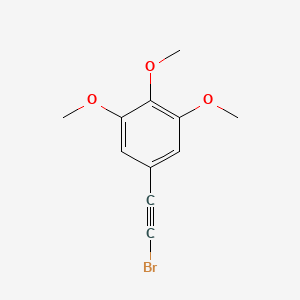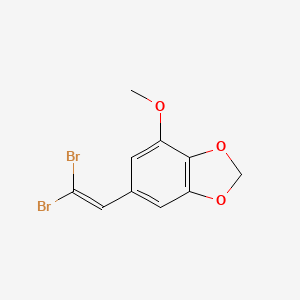
6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER is a chemical compound known for its unique structure and properties It is a derivative of benzodioxole, featuring a dibromoethenyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER typically involves the reaction of 4-methoxy-1,3-benzodioxole with a dibromoethenylating agent. One common method involves the use of carbon tetrabromide and triisopropyl phosphite in dichloromethane under an argon atmosphere. The reaction mixture is cooled to low temperatures (2-4°C) and stirred until the starting materials are consumed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and proper handling of reagents are crucial due to the reactivity of the dibromoethenyl group.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of debrominated products.
Substitution: The dibromoethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoethenyl oxides, while reduction can produce debrominated benzodioxole derivatives.
Applications De Recherche Scientifique
6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER involves its interaction with molecular targets through its dibromoethenyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group.
(2,2-Dibromoethenyl)benzene: Shares the dibromoethenyl moiety but lacks the benzodioxole structure.
Uniqueness
6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER is unique due to the combination of the benzodioxole core and the dibromoethenyl group.
Propriétés
IUPAC Name |
6-(2,2-dibromoethenyl)-4-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O3/c1-13-7-2-6(4-9(11)12)3-8-10(7)15-5-14-8/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMRLLIBMISKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
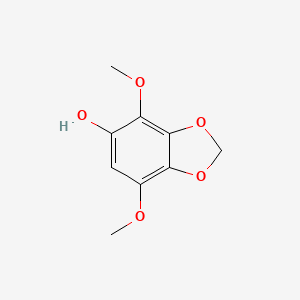
![2-[5-(2-Hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B7880263.png)
![4,5-Dimethoxy-6-[2-nitroethenyl]-2H-1,3-benzodioxole](/img/structure/B7880264.png)
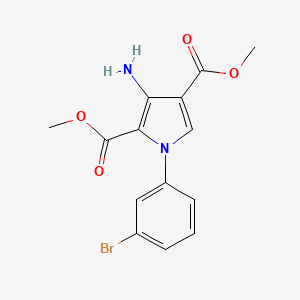
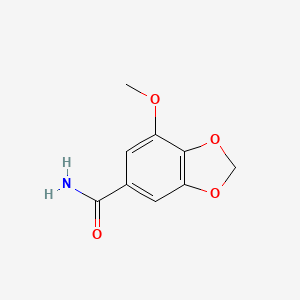
![N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide](/img/structure/B7880283.png)
